(2r)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol
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Overview
Description
(2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol: is a chemical compound that features a pyridine ring substituted with a fluorine atom and an aminoethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine as the starting material.
Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with an aminoethanol group through a nucleophilic substitution reaction.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol: has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-2-(3-pyridyl)ethan-1-ol: Lacks the fluorine substitution.
(2R)-2-Amino-2-(5-chloro(3-pyridyl))ethan-1-ol: Contains a chlorine atom instead of fluorine.
(2R)-2-Amino-2-(5-bromo(3-pyridyl))ethan-1-ol: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChI Key |
JTFJNWJSUFENLY-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=NC=C1F)[C@H](CO)N |
Canonical SMILES |
C1=C(C=NC=C1F)C(CO)N |
Origin of Product |
United States |
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